molecular formula C12H10Br2N2O2 B14703625 6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1,1'-DI-oxide CAS No. 25373-73-3

6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1,1'-DI-oxide

Katalognummer: B14703625
CAS-Nummer: 25373-73-3
Molekulargewicht: 374.03 g/mol
InChI-Schlüssel: UGPVFTMVFMMHDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, characterized by the presence of bromine and methyl groups at specific positions on the bipyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Wirkmechanismus

The mechanism of action of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide involves its ability to form coordination complexes with metal ions. These complexes can interact with molecular targets and pathways in biological systems, leading to various effects. The specific molecular targets and pathways depend on the nature of the metal ion and the structure of the complex formed .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Eigenschaften

CAS-Nummer

25373-73-3

Molekularformel

C12H10Br2N2O2

Molekulargewicht

374.03 g/mol

IUPAC-Name

2-bromo-6-(6-bromo-4-methyl-1-oxidopyridin-2-ylidene)-4-methylpyridin-1-ium 1-oxide

InChI

InChI=1S/C12H10Br2N2O2/c1-7-3-9(15(17)11(13)5-7)10-4-8(2)6-12(14)16(10)18/h3-6H,1-2H3

InChI-Schlüssel

UGPVFTMVFMMHDR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=C(C=C([N+]2=O)Br)C)N(C(=C1)Br)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.